6-Maleimido-1-hexanal

Description

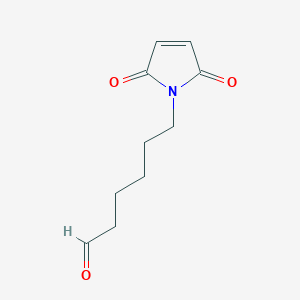

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIGHFZUSGHZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624864 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-37-2 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Hydrolysis to Succinamic Acid Thioethers Sates :

One of the most effective methods to stabilize the maleimide (B117702) adduct is to intentionally hydrolyze the succinimide (B58015) ring. prolynxinc.comfrontiersin.org The resulting ring-opened succinamic acid thioethers (SATEs) are significantly more stable and resistant to thiol exchange. prolynxinc.com While the hydrolysis of adducts from common N-alkyl maleimides can be impractically slow, the rate of this hydrolysis can be dramatically accelerated by introducing electron-withdrawing substituents on the nitrogen atom of the maleimide. prolynxinc.com This allows for a purposeful, in vitro hydrolysis step to ensure the long-term stability of the conjugate in vivo. prolynxinc.com

Transcyclization:

For conjugates formed with peptides or proteins containing an N-terminal cysteine, a transcyclization reaction can be utilized to form a more stable six-membered ring structure. researchgate.netd-nb.info This intramolecular rearrangement locks the thioether bond, preventing the retro-Michael reaction. researchgate.net However, this strategy is specific to conjugates with an available N-terminal amine adjacent to the cysteine. bachem.com To prevent this reaction when it is not desired, the conjugation can be performed under acidic conditions (around pH 5) to keep the N-terminal amino group protonated. bachem.com

Modification of the Maleimide Structure:

The inherent stability of the maleimide (B117702) adduct can be influenced by the structure of the maleimide itself. For instance, adding bulky groups like cyclohexyl or benzyl (B1604629) moieties to the nitrogen of the maleimide can reduce the susceptibility of the maleimide ring to hydrolysis before the desired conjugation reaction occurs. nih.gov

Alternative Chemistries:

Heterobifunctional Crosslinking Principles

Heterobifunctional crosslinkers like 6-Maleimido-1-hexanal are instrumental in bioconjugation by enabling the joining of two different molecules that may not otherwise react. huji.ac.il This is achieved through the distinct reactivity of their functional ends, allowing for controlled, stepwise conjugation protocols that minimize the formation of unwanted homodimers or polymers. huji.ac.ilkorambiotech.com

Application of PEGylated Maleimide-Aldehyde Systems

To enhance the properties of maleimide-aldehyde crosslinkers, they are often incorporated with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation. broadpharm.comnanocs.netbiochempeg.com These PEGylated linkers (e.g., Mal-PEG-Ald) offer several advantages in bioconjugation. nanocs.netbiochempeg.comnanocs.net

Enhanced Stability and Reduced Immunogenicity: PEGylation can shield the conjugated molecule from enzymatic degradation, thereby increasing its in vivo half-life. It can also reduce the immunogenicity of the conjugate, which is crucial for therapeutic applications.

Flexible Spacers: The PEG chain acts as a flexible spacer arm, which can help to overcome steric hindrance between the molecules being conjugated, allowing for more efficient reactions. nanocs.net

PEGylated maleimide-aldehyde systems are available in various molecular weights, allowing for precise control over the length of the spacer arm to suit specific applications in drug delivery and diagnostics. nanocs.netnanocs.net

Site-Specific Biomolecule Functionalization

The ability to attach labels or other molecules to a specific site on a biomolecule is crucial for understanding and manipulating its function. This compound facilitates such site-specific modifications due to the unique reactivity of its end groups. axispharm.comjove.com

Protein and Peptide Conjugation Methodologies

The selective reactivity of the maleimide group towards cysteine residues is a cornerstone of site-specific protein and peptide conjugation. biosyn.comjove.com

Cysteine-Directed Conjugation: Proteins and peptides often have a limited number of cysteine residues. biosyn.com By exploiting a naturally occurring, surface-exposed cysteine or by genetically engineering a cysteine at a specific location, this compound can be attached with high precision. jove.comacs.org This strategy ensures that the functional sites of the protein, such as the antigen-binding sites of an antibody, remain unaffected. jove.com The general methodology involves:

Reduction of Disulfides (if necessary): Treating the protein with a reducing agent like TCEP to expose free thiol groups. tocris.com

Reaction with this compound: Incubating the thiol-containing protein with the crosslinker at a pH of 7.0-7.5. tocris.comnih.gov Molar ratios of crosslinker to protein are optimized to ensure efficient conjugation, often in the range of 5:1 to 20:1. tocris.comnih.gov

Purification: Removing excess crosslinker through methods like dialysis or size-exclusion chromatography.

Secondary Conjugation: Reacting the newly introduced aldehyde group with a hydrazide- or aminooxy-modified molecule (e.g., a drug, a dye, or a surface). thermofisher.com

This approach is widely used for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody for targeted cancer therapy, and for immobilizing proteins on surfaces for diagnostic assays. axispharm.comaxispharm.com

Controlled Release and Cleavable Linker Architectures

An important feature in advanced bioconjugate design, particularly for drug delivery, is the ability to release a payload under specific physiological conditions. axispharm.comnih.gov The linkages formed by this compound can contribute to such controlled-release systems.

The thioether bond formed from the maleimide-thiol reaction is generally stable. broadpharm.com However, it has been shown to be susceptible to retro-Michael reactions, leading to potential deconjugation, especially in the presence of other thiols like glutathione (B108866) inside cells. creativepegworks.comacs.org While sometimes a drawback, this reversibility can be exploited in certain contexts. More significantly, the hydrazone bond formed from the reaction of the aldehyde group with a hydrazide is known to be acid-labile. nih.govresearchgate.net

pH-Sensitive Cleavage: The hydrazone linkage is relatively stable at physiological pH (7.4) but undergoes hydrolysis and cleavage under mildly acidic conditions (pH 5.0-6.5). nih.govresearchgate.netacs.org This property is highly advantageous for targeted drug delivery. Many antibody-drug conjugates or nanoparticle-based drug carriers are designed to be taken up by cancer cells into endosomes and lysosomes, which have an acidic internal environment. nih.govnih.gov A drug attached via a hydrazone linker will remain conjugated in the bloodstream but will be released once the carrier reaches the acidic compartment of the target cell, thereby increasing the therapeutic efficacy and reducing systemic toxicity. nih.govresearchgate.net

pH-Responsive Linkers

The aldehyde functionality of this compound is instrumental in the design of pH-sensitive linkers, primarily through the formation of hydrazone bonds. nih.gov A hydrazone linkage is created when the aldehyde group reacts with a hydrazide moiety. mdpi.comacs.org This type of bond is characterized by its differential stability at varying pH levels. It remains relatively stable at the neutral pH of blood circulation (approximately pH 7.4) but undergoes rapid hydrolysis and cleavage in the acidic environments characteristic of intracellular compartments like endosomes (pH 5.0–6.0) and lysosomes (pH 4.5–5.0). nih.govnih.gov

This pH-dependent cleavage is a highly sought-after feature in drug delivery systems, especially for ADCs. A therapeutic payload (drug) can be modified with a hydrazide group and then conjugated to an antibody via this compound. The maleimide group of the linker first reacts with a cysteine residue on the antibody. Subsequently, the aldehyde group of the linker reacts with the hydrazide-functionalized drug to form the complete ADC, connected by a pH-labile hydrazone bond. This ensures that the potent drug remains attached to the antibody while in circulation, minimizing off-target toxicity. Upon internalization by the target cancer cell, the ADC is trafficked to the acidic lysosomes, where the hydrazone linker is cleaved, releasing the drug precisely where it is needed. mdpi.com Research has demonstrated that the rate of hydrolysis can be fine-tuned, with some acylhydrazone linkers showing half-lives as short as 2.4 minutes at pH 5.0, compared to over 2 hours at pH 7.0. nih.gov

| Linker Type | pH Condition | Relative Stability | Typical Half-life of Release | Reference |

|---|---|---|---|---|

| Acylhydrazone | 7.4 (Bloodstream) | High | >2 hours (slow release) | nih.gov |

| Acylhydrazone | ~5.0 (Lysosome) | Low | ~2.4 minutes (fast release) | nih.gov |

| Phenylketone-derived Hydrazone | 7.4 (Buffer) | Very High | N/A (stable) | cam.ac.uk |

| Phenylketone-derived Hydrazone | 7.4 (Human Plasma) | Moderate | ~2 days | cam.ac.uk |

Enzymatically Cleavable Linkers

Enzymatically cleavable linkers offer another highly specific strategy for payload release, relying on enzymes that are overexpressed in target tissues or specific subcellular compartments. rsc.org In cancer therapy, linkers containing short peptide sequences that are substrates for lysosomal proteases, such as cathepsin B, are widely employed. nih.govnih.gov These proteases are highly active in the lysosomal compartment of tumor cells.

Commonly used peptide sequences include Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala). nih.govaxispharm.com These linkers are generally stable in the bloodstream but are efficiently cleaved upon internalization into the lysosome, releasing the attached drug. nih.gov

The role of this compound in this strategy is to provide a versatile platform for constructing the final conjugate. A common synthetic route involves first attaching this compound to an antibody via its maleimide group. Separately, the enzymatically cleavable peptide sequence is synthesized with a payload attached at one end and a reactive handle, such as a hydrazide or an aminooxy group, at the other. This linker-payload component is then reacted with the aldehyde group on the antibody-bound this compound to form the final, stable conjugate. spirochem.comacs.orgbiorxiv.org This modular approach highlights the utility of the aldehyde group in facilitating the assembly of complex, multi-component therapeutic agents.

| Peptide Sequence | Cleaving Enzyme | Typical Application | Reference |

|---|---|---|---|

| Valine-Citrulline (Val-Cit) | Cathepsin B | Antibody-Drug Conjugates (ADCs) | nih.govaxispharm.com |

| Valine-Alanine (Val-Ala) | Cathepsin B | Antibody-Drug Conjugates (ADCs) | nih.govaxispharm.com |

| Phenylalanine-Lysine (Phe-Lys) | Cathepsin B | Antibody-Drug Conjugates (ADCs) | nih.gov |

| Glycine-Phenylalanine-Leucine-Glycine (GFLG) | Cathepsin B | Polymer-Drug Conjugates | nih.gov |

| Alanine-Alanine-Asparagine (Ala-Ala-Asn) | Cellular Proteases | Peptide-Drug Conjugates | axispharm.com |

Drug Delivery Systems and Therapeutics

The precise and stable conjugation capabilities of this compound are particularly advantageous in the design of targeted drug delivery systems.

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics that combine the targeting specificity of antibodies with the potent cell-killing ability of cytotoxic drugs. The development of effective ADCs relies heavily on the linker technology that connects the antibody to the drug payload.

The maleimide group of linkers like this compound is frequently used for this purpose. axispharm.comrsc.org It reacts with cysteine residues on the antibody, which can be made available by reducing the antibody's interchain disulfide bonds. nih.gov This reaction creates a stable covalent bond, ensuring that the cytotoxic payload remains attached to the antibody as it circulates in the body and travels to the tumor site. nih.gov The aldehyde functionality, while not the primary attachment point in many common ADC strategies, offers potential for secondary modifications or the attachment of other moieties to further enhance the ADC's properties. The use of maleimide-based linkers is a feature in several commercially available ADCs. rsc.org

| Feature | Description |

| Targeting Moiety | Antibody specific to a tumor-associated antigen |

| Linker Component | This compound (or similar maleimide-containing linker) |

| Payload | Potent cytotoxic drug (e.g., MMAE, MMAF) |

| Conjugation Site | Cysteine residues on the antibody |

| Bond Formed | Stable thioether bond |

This table summarizes the general components of an ADC where a maleimide-containing linker is utilized.

Beyond ADCs, this compound facilitates the targeted delivery of a wide range of therapeutic payloads. thermofisher.com The principle remains the same: the maleimide group can be used to attach the linker to a targeting ligand (such as a peptide or protein containing a free cysteine) that recognizes a specific cell type or tissue. nih.gov The aldehyde group can then be used to conjugate the therapeutic agent. libretexts.org

Alternatively, the aldehyde can react with hydrazide- or aminooxy-functionalized drugs to form stable hydrazone or oxime linkages, respectively. axispharm.com This strategy allows for the creation of precisely engineered drug delivery vehicles that can carry therapeutic agents directly to the site of disease, potentially increasing efficacy and reducing off-target side effects. The use of polyethylene glycol (PEG) chains in conjunction with maleimide linkers can also improve the solubility and stability of these drug conjugates. axispharm.combiochempeg.com

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiopharmaceuticals. nih.gov The synthesis of these imaging agents often involves labeling a targeting molecule with a positron-emitting radionuclide. This compound can play a role in the assembly of these complex molecules.

For instance, a targeting biomolecule can be functionalized with a thiol group to react with the maleimide end of this compound. The aldehyde end can then be used to attach a chelator capable of binding a metallic radionuclide like Copper-64 (⁶⁴Cu), which is used in PET imaging. nih.gov In another approach, the aldehyde can be used to attach a prosthetic group already labeled with a radionuclide like Fluorine-18 (¹⁸F). radiologykey.com For example, 4-¹⁸F-fluorobenzaldehyde can be reacted with a hydrazide-modified molecule, and this entire construct can then be linked to a maleimide for conjugation to a targeting protein. radiologykey.com This modular approach allows for the synthesis of a variety of PET tracers for imaging different biological targets and processes. nih.gov

Targeted Delivery of Therapeutic Payloads

Regenerative Medicine and Biomaterial Engineering

The ability of this compound to crosslink and functionalize polymers makes it highly valuable in the creation of advanced biomaterials for tissue engineering and regenerative medicine.

Hydrogels are water-swollen polymer networks that are widely used as scaffolds in tissue engineering because their structure can mimic the natural extracellular matrix (ECM). mdpi.comnih.gov However, many synthetic hydrogel materials, like those based on polyethylene glycol (PEG), lack the intrinsic biological signals needed to guide cell behavior. mdpi.com

| Hydrogel Component | Function | Role of this compound |

| Polymer Backbone (e.g., PEG, Hyaluronic Acid) | Provides the primary scaffold structure. | Can be modified to contain maleimide or aldehyde groups. |

| Bioactive Peptide (e.g., RGD) | Promotes cell adhesion and signaling. | Attached to the hydrogel via the maleimide-thiol reaction. |

| Crosslinker | Forms the 3D network of the hydrogel. | The aldehyde and maleimide groups can both participate in crosslinking reactions. |

This table illustrates the role of this compound in the functionalization of hydrogels for tissue engineering applications.

Self-healing materials, which can autonomously repair damage, are of great interest for biomedical applications to extend the functional lifetime of implants and devices. tue.nl The design of these materials often relies on reversible chemical bonds.

The aldehyde group of this compound can be used to create reversible Schiff base linkages (imine bonds) by reacting with amine-functionalized polymers like chitosan. acs.orgrsc.org These dynamic covalent bonds can break and reform, allowing the material to heal after being damaged. nih.gov While the thioether bond formed by the maleimide-thiol reaction is generally considered stable, the Diels-Alder reaction, which maleimides can also participate in with dienes like furan, is thermally reversible. scbt.comacs.org By incorporating both aldehyde and maleimide functionalities, it's possible to design sophisticated, multi-modal self-healing systems where one type of bond provides stability while the other imparts the healing capability. nih.gov

Surface Functionalization for Enhanced Biocompatibility

The modification of biomaterial surfaces is a critical strategy for improving their interaction with biological systems. nih.govnumberanalytics.com this compound plays a role in this area by enabling the covalent attachment of biomolecules that can enhance biocompatibility. axispharm.commdpi.com The maleimide group readily reacts with thiol (-SH) groups present in cysteine residues of peptides and proteins, forming a stable thioether bond. scbt.comthermofisher.com This reaction is highly specific under controlled pH conditions (typically 6.5-7.5), minimizing non-specific binding. thermofisher.com

A key application is the immobilization of cell-adhesive peptides, such as those containing the Arginine-Glycine-Aspartic acid (RGD) sequence, onto material surfaces. nih.gov The RGD peptide is well-known for promoting cell adhesion and improving the biocompatibility of implants. nih.gov By first reacting the thiol-containing RGD peptide with the maleimide group of this compound, a reactive aldehyde group is introduced onto the peptide. This aldehyde-functionalized peptide can then be covalently attached to surfaces that have been modified to present amine or hydrazide groups. This two-step process allows for precise control over the orientation and density of the immobilized peptides, which are critical factors for their biological activity. nih.gov

In one high-throughput strategy, titanium surfaces were functionalized using a click reaction to create a gradient of peptide density, allowing for the optimization of biocompatibility and antimicrobial activity. nih.gov This approach demonstrates the utility of such controlled surface modification in the rational design of functional biomaterials. nih.gov

Diagnostic Probes and Imaging Agents

The dual reactivity of this compound makes it a suitable linker for the construction of sophisticated diagnostic probes and imaging agents.

Fluorescent Labeling Strategies

Fluorescent labeling is a cornerstone of modern biological research, enabling the visualization and tracking of biomolecules. nih.govfrontiersin.org this compound facilitates the site-specific fluorescent labeling of proteins and other thiol-containing molecules. finkelsteinlab.orguzh.ch The maleimide group's high reactivity and specificity towards cysteines allow for the precise attachment of the linker to a protein of interest. thermofisher.comfinkelsteinlab.org

The process typically involves two steps. First, a fluorescent dye containing a reactive group, such as a hydrazide or an aminooxy group, is reacted with the aldehyde end of this compound. This creates a maleimide-functionalized fluorophore. This custom probe can then be used to label proteins at specific cysteine residues. finkelsteinlab.org This strategy is particularly useful when direct labeling of the protein with a dye-maleimide conjugate is not feasible or when a specific spacer arm is required. The hexyl linker of this compound provides spatial separation between the biomolecule and the fluorescent dye, which can help to minimize potential interference of the dye with the protein's function.

| Labeling Strategy Component | Function | Relevant Moieties |

| This compound | Bifunctional linker | Maleimide, Aldehyde |

| Protein | Target for labeling | Cysteine residue (thiol group) |

| Fluorescent Dye | Reporter molecule | Hydrazide or Aminooxy group |

Integration with Radioactive Isotopes for Imaging

In nuclear medicine, radioactive isotopes are attached to targeting molecules to create radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net These techniques allow for the non-invasive visualization and quantification of biological processes in vivo. nih.govresearchgate.net

This compound can be utilized as a linker to connect a targeting biomolecule, such as an antibody or peptide, to a chelating agent that can hold a radioactive isotope. The maleimide group of the linker can be conjugated to a thiol group on the targeting biomolecule. nih.gov The aldehyde group can then be used to attach a chelator molecule that has been functionalized with a hydrazide or aminooxy group. This chelator can then be loaded with a medically relevant radioisotope, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) for PET imaging, or Technetium-99m (⁹⁹mTc) for SPECT imaging. europa.eu

The stability of the resulting conjugate is crucial to prevent the premature release of the radioisotope in the body. nih.gov While maleimide-thiol linkages are generally stable, they can undergo a retro-Michael reaction, which has led to the development of more stable maleimide derivatives for in vivo applications. nih.govulisboa.pt

Contributions to Enzyme and Protein Engineering

The ability to selectively modify proteins and screen for desired activities is central to enzyme and protein engineering.

Development of Chemoselective Probes for Enzymatic Activity Screening

High-throughput screening methods are essential for identifying improved enzyme variants from large libraries. nih.gov Chemoselective probes that generate a detectable signal upon reaction with a specific functional group can be powerful tools in these screens. nih.govacs.org this compound can be used to construct such probes.

For instance, an enzyme-catalyzed reaction might produce a product with a free thiol group. To detect this product, a probe can be designed where the maleimide group of this compound reacts with the thiol. The aldehyde end of the now-conjugated linker can then participate in a secondary reaction that produces a fluorescent or colorimetric signal. This could involve, for example, a reaction with a fluorogenic hydrazide or an aniline (B41778) derivative. nih.gov This approach allows for the indirect detection of the enzymatic activity by specifically targeting a functional group unique to the product. The use of such functional group assays helps to reduce false-positive results that can arise from background enzymatic activities in a complex biological sample. acs.org

| Probe Design Principle | Description |

| Enzyme Reaction | Produces a product with a unique functional group (e.g., a thiol). |

| Chemoselective Capture | The maleimide group of this compound reacts specifically with the product's thiol group. |

| Signal Generation | The aldehyde group of the linker is then used in a secondary reaction to generate a detectable signal (e.g., fluorescence). |

Modulation of Protein Electrophoretic Mobility

The modification of proteins with chemical reagents can alter their physical properties, including their size, shape, and charge. These changes can be detected by techniques such as gel electrophoresis. nih.gov The electrophoretic mobility shift assay (EMSA) is a common method used to study protein-nucleic acid and protein-protein interactions based on changes in the migration of complexes through a gel matrix. nih.gov

The covalent attachment of this compound to a protein via its maleimide group will increase the protein's molecular weight, leading to a decrease in its electrophoretic mobility (a "shift" in the gel). malvernpanalytical.com While this effect is generally small for a single modification, it can be more pronounced if multiple linkers are attached or if the linker is subsequently conjugated to a larger molecule. This principle can be used to confirm that a conjugation reaction has occurred. By comparing the electrophoretic mobility of the unmodified protein with that of the protein after reaction with this compound and any subsequent reaction partners, the success of the modification can be assessed.

Analytical Methodologies for Characterization and Quantification of 6 Maleimido 1 Hexanal and Its Conjugates

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 6-Maleimido-1-hexanal.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a similar compound, 6-maleimidocaproic acid, the protons of the maleimide (B117702) ring typically appear as a singlet at around 6.7 ppm. researchgate.net The protons on the carbon adjacent to the maleimide nitrogen and the protons of the methylene (B1212753) groups in the hexanoyl chain would exhibit characteristic chemical shifts and splitting patterns, confirming the structure of the aliphatic chain. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Key signals would include those for the carbonyl carbons of the maleimide group (around 170 ppm), the olefinic carbons of the maleimide ring (around 134 ppm), and the carbons of the hexanal (B45976) chain. chemicalbook.com The aldehyde carbon would have a distinct chemical shift in the downfield region.

Table 1: Representative NMR Data for Related Maleimide Compounds

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| N-substituted maleimides | ¹H | 6.65 - 6.85 (s, 2H, HC=CH) |

| N-substituted maleimides | ¹³C | 169.0 - 171.1 (C=O), 133.9 - 134.3 (HC=CH) |

Data sourced from a study on N-substituted maleimides and may vary for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diode Array Detection (DAD-HPLC)

UV-Vis spectroscopy is useful for detecting the maleimide functional group, which possesses a distinct chromophore.

The maleimide group exhibits a characteristic absorbance maximum in the UV region, typically around 300 nm. This property is often exploited in High-Performance Liquid Chromatography (HPLC) systems equipped with a Diode Array Detector (DAD). DAD-HPLC allows for the monitoring of the absorbance spectrum of the eluting compounds, aiding in peak identification and purity assessment. bucm.edu.cn The technique can be used to quantify this compound and to monitor the progress of conjugation reactions by observing the decrease in the maleimide absorbance as it reacts with a thiol.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its conjugates from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Detection

HPLC coupled with Mass Spectrometry (HPLC-MS) is a cornerstone for the analysis of this compound and its conjugates. nih.gov This technique combines the powerful separation capabilities of HPLC with the sensitive and selective detection provided by MS. bucm.edu.cn

Separation: Reversed-phase HPLC is commonly used, where the analyte is separated based on its hydrophobicity.

Detection: The mass spectrometer identifies the compound based on its mass-to-charge ratio (m/z), providing confirmation of the molecular weight of this compound and its conjugates. This is particularly valuable for confirming the successful formation of protein-crosslinker conjugates. spectroscopyonline.comgoogleapis.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

While this compound itself may not be sufficiently volatile for direct GC-MS analysis, its derivatives can be analyzed using this technique. canada.ca GC-MS is a highly sensitive method for identifying and quantifying volatile and thermally stable compounds. biomedpharmajournal.orgresearchgate.net

For analysis, the aldehyde group of this compound can be derivatized to a more volatile functional group, such as an oxime or a hydrazone. sci-hub.se The resulting derivative can then be separated by GC and identified by its mass spectrum. The fragmentation pattern observed in the mass spectrum provides structural information that can confirm the identity of the analyte.

Table 2: GC-MS Data for Representative N-Substituted Maleimides

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| N-benzylmaleimide | 201 | 110, 104, 91 |

| N-(4-bromophenyl)maleimide | 252 | 207, 183, 116, 90, 54 |

Data illustrates typical fragmentation patterns for related structures.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govmsacl.org This technique involves multiple stages of mass analysis.

In a typical LC-MS/MS experiment, the parent ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and improves the limit of quantification. nih.govsciex.com LC-MS/MS is invaluable for quantifying low levels of this compound conjugates in biological samples, which is crucial for pharmacokinetic and pharmacodynamic studies. nih.govstanford.edu

Derivatization Procedures for Enhanced Analytical Performance

The analytical characterization and quantification of the bifunctional linker this compound and its conjugates present unique challenges due to the distinct reactivity of its aldehyde and maleimide moieties. The low molecular weight, potential volatility, and often poor ionization efficiency of the parent molecule and its reaction products necessitate chemical derivatization to improve analytical performance. mdpi.com Derivatization strategies are frequently employed to enhance detection sensitivity, improve chromatographic separation, and increase the stability of the analytes for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). tandfonline.comnih.gov

Strategies for Carbonyl Derivatization

The aldehyde group of this compound is a primary target for derivatization to enhance its detectability. Because many aldehydes lack a suitable chromophore or ionizable group, chemical modification is a critical step for sensitive analysis. nih.gov These strategies typically involve reacting the carbonyl group to introduce moieties that are easily detectable by UV-Visible, fluorescence, or mass spectrometry detectors.

A variety of derivatizing agents are available for aldehydes. scielo.br One of the most common reagents is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives. creative-proteomics.commdpi.com These derivatives possess a strong chromophore, making them highly suitable for HPLC with UV detection. creative-proteomics.com Other hydrazine-based reagents, such as Girard's reagents (Girard-T and Girard-P), introduce a quaternary ammonium (B1175870) group, imparting a permanent positive charge to the derivative. nih.govacs.org This feature is particularly advantageous for LC-MS analysis in positive-ion mode, as it significantly enhances ionization efficiency and detection sensitivity. nih.govacs.org

More advanced derivatization agents have been developed to further improve analytical capabilities. For instance, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) was designed as a labeling agent for aldehydes that incorporates a permanent positive charge and a bromine isotopic signature, which aids in the identification of unknown aldehyde biomarkers in complex samples using LC-MS/MS. nih.gov N-heterocyclic carbenes (NHCs), such as 2-mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c] nih.govacs.orgnih.govtriazol-4-ium chloride (MTPTC), have been introduced as novel derivatization reagents that react rapidly and selectively with aliphatic aldehydes. acs.orgacs.orgnih.gov This reaction avoids the formation of stereoisomers, resulting in single, well-resolved peaks during LC separation, which simplifies quantification. acs.orgacs.org

Other notable reagents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which is frequently used for GC analysis with electron capture detection (GC-ECD) due to the high electron affinity of the pentafluorobenzyl group. scielo.brcreative-proteomics.com

| Derivatization Reagent | Reaction Principle | Primary Analytical Technique | Key Advantage | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Forms a stable hydrazone derivative. | HPLC-UV | Introduces a strong chromophore for UV detection. | creative-proteomics.commdpi.com |

| Girard's Reagents (T and P) | Forms a hydrazone containing a permanent positive charge. | LC-MS | Enhances ionization efficiency for mass spectrometry. | nih.govacs.org |

| 4-APEBA | Forms a derivative with a permanent charge and bromine atoms. | LC-MS/MS | Provides an isotopic signature for enhanced screening and identification. | nih.gov |

| MTPTC (an N-heterocyclic carbene) | Forms a stable, single-peak derivative. | LC-MS | Rapid reaction, high selectivity, and avoids stereoisomer formation. | acs.orgacs.org |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Forms a stable oxime derivative. | GC-ECD, GC-MS | Improves volatility and thermal stability; highly sensitive for ECD. | scielo.brcreative-proteomics.com |

Methods for Thiol Derivatization in Conjugates

After this compound reacts with a thiol-containing molecule (e.g., a cysteine residue on a peptide), a succinimide (B58015) thioether conjugate is formed. scbt.com The analytical focus then shifts to characterizing this new adduct and quantifying the extent of conjugation.

Direct analysis of the conjugate is often possible via LC-MS. However, the stability of the maleimide-thiol linkage itself is a critical parameter to assess. The succinimide thioether can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols. frontiersin.org A competing reaction is the hydrolysis of the succinimide ring, which forms a stable, ring-opened thiosuccinamic acid derivative that is resistant to the retro-Michael reaction. prolynxinc.com Analytical methods must therefore be able to distinguish between the intact conjugate, the ring-opened form, and any free thiol resulting from deconjugation. N-aryl maleimides have been shown to form more stable conjugates compared to traditional N-alkyl maleimides because they accelerate the stabilizing hydrolysis reaction.

Quantification of the maleimide group on the original linker or the remaining unreacted maleimide after conjugation can be achieved indirectly. A common method involves reacting the sample with a known excess of a thiol-containing compound, such as glutathione (B108866) (GSH) or 2-Aminoethanethiol (MEA). abcam.comsigmaaldrich.com The unreacted thiol remaining after the reaction is complete is then quantified using a thiol-reactive reagent like 4,4'-dithiodipyridine (DTDP). abcam.comsigmaaldrich.com The amount of maleimide is calculated by subtracting the amount of unreacted thiol from the initial amount. abcam.com

For more direct analysis of thiol-containing molecules, especially low-molecular-weight thiols that may be released during stability studies, specific derivatization reagents are used to enhance detection. rsc.orgrsc.org

1-[3-(4-maleimidylphenoxy)propyl]trimethylammonium bromide (MPPTAB) is a tag designed for labeling thiol peptides. It contains a maleimide group for selective thiol labeling and a quaternary ammonium group to improve ionization efficiency in MALDI-MS. nih.gov

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) is a nonfluorescent reagent that selectively reacts with thiols to produce highly fluorescent derivatives, enabling sensitive detection by HPLC with fluorescence detectors. rsc.org

N-(acridin-9-yl)-2-bromoacetamide (AYBA) is another derivatizing agent that greatly enhances the detection sensitivity of low-molecular-weight thiols in LC-MS analysis. rsc.org

| Analytical Target | Method/Reagent | Principle | Primary Analytical Technique | Reference |

|---|---|---|---|---|

| Maleimide Quantification | Indirect assay with excess GSH/MEA and 4,4'-DTDP | Maleimide consumes a thiol; remaining thiol is measured colorimetrically. | Spectrophotometry (UV-Vis) | abcam.comsigmaaldrich.comaatbio.com |

| Conjugate Stability | Monitoring via HPLC | Separation of intact conjugate, hydrolyzed ring-opened form, and released thiol. | LC-MS | prolynxinc.com |

| Released/Free Thiols | SBD-F | Derivatization to form a fluorescent product. | HPLC-Fluorescence | rsc.org |

| Released/Free Thiols | MPPTAB | Derivatization to add a permanent positive charge. | MALDI-MS | nih.gov |

Impact on Detection Sensitivity and Chromatographic Behavior

Derivatization procedures are fundamentally designed to improve detection sensitivity and chromatographic performance. tandfonline.com By introducing specific chemical moieties, these methods can overcome the inherent analytical limitations of the target molecules.

Impact on Detection Sensitivity: The primary goal of many derivatization strategies is to amplify the signal response.

For MS Detection: Reagents like Girard's reagents and 4-APEBA introduce a permanent positive charge, which significantly enhances the ionization efficiency of the aldehyde derivative in electrospray ionization mass spectrometry (ESI-MS). nih.gov Similarly, tagging thiol peptides with MPPTAB, which contains a quaternary ammonium moiety, can increase signal intensity by over 100 times for certain peptides in MALDI-MS. nih.gov

For Fluorescence Detection: The use of fluorogenic reagents like SBD-F for thiols or dansyl hydrazine (B178648) for aldehydes converts non-fluorescent analytes into highly fluorescent derivatives. creative-proteomics.comrsc.org This allows for extremely low detection limits, often in the nanomolar to picomolar range. rsc.org The fluorescence intensity of SBD-thiol derivatives is often enhanced in the acetonitrile-rich mobile phases used in HILIC, further boosting sensitivity. rsc.org

For UV/Visible Detection: Reagents like DNPH attach a strong chromophore to the aldehyde, enabling sensitive quantification using standard HPLC-UV detectors. creative-proteomics.com

Impact on Chromatographic Behavior: Derivatization also plays a crucial role in controlling the chromatographic retention and separation of analytes.

Improved Retention and Separation: Chemical derivatization alters the polarity of the analyte, which can be used to improve its retention and separation on an HPLC column. nih.govresearchgate.net For example, derivatizing highly polar or volatile aldehydes is often necessary for their retention and analysis by reversed-phase HPLC or GC. nih.govscielo.br

Enhanced Peak Shape and Resolution: A significant advantage of some derivatization reactions is the elimination of multiple peaks for a single analyte. For instance, the reaction of aldehydes with MTPTC yields a single, stable product, avoiding the formation of Z/E isomers that can occur with oxime-forming reagents like PFBHA, leading to sharper, more easily quantifiable peaks. acs.orgacs.orgresearchgate.net

Suitability for GC: For GC analysis, derivatization is often essential to increase the volatility and thermal stability of polar analytes like aldehydes, allowing them to be analyzed without degradation. scielo.br

Q & A

Q. How can researchers integrate this compound into multi-step bioconjugation workflows without intermediate purification?

- Answer : Design orthogonal reaction schemes (e.g., sequential click chemistry). For example, perform strain-promoted azide-alkyne cycloaddition (SPAAC) after maleimide-thiol ligation. Monitor reaction progress via in-situ FTIR or fluorescence quenching .

Data Interpretation & Reporting

Q. How should unexpected results (e.g., reduced bioactivity post-conjugation) be analyzed and reported?

Q. What metrics are essential for comparing this compound’s performance against alternative crosslinkers (e.g., NHS esters)?

- Answer : Report (1) reaction half-life, (2) conjugation efficiency (via UV/fluorescence quantification), (3) stability in physiological buffers, and (4) in vivo clearance rates. Use standardized assays (e.g., BSA conjugation) for head-to-head comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.